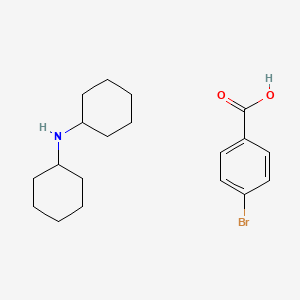
4-bromobenzoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzoic acid;N-cyclohexylcyclohexanamine is a compound formed by the combination of 4-bromobenzoic acid and N-cyclohexylcyclohexanamine 4-Bromobenzoic acid is an aromatic carboxylic acid with a bromine atom substituted at the para position of the benzene ring N-cyclohexylcyclohexanamine is a secondary amine with two cyclohexyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzoic acid can be achieved through the oxidation of 4-bromobenzyl alcohol using 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst and Oxone as the oxidizing agent . The reaction is carried out in acetonitrile at room temperature, followed by heating to 70°C. The product is then purified through filtration and recrystallization.
N-cyclohexylcyclohexanamine can be synthesized by the reductive amination of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale oxidation and reductive amination processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 4-bromobenzaldehyde using oxidizing agents like Oxone.
Reduction: Reduction to 4-bromobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
N-cyclohexylcyclohexanamine can participate in:
Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.
Alkylation: Introduction of alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: Oxone, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Acylating Agents: Acyl chlorides, anhydrides.
Major Products Formed
4-Bromobenzaldehyde: Formed from the oxidation of 4-bromobenzoic acid.
4-Bromobenzyl Alcohol: Formed from the reduction of 4-bromobenzoic acid.
Amides: Formed from the acylation of N-cyclohexylcyclohexanamine.
Scientific Research Applications
4-Bromobenzoic acid is used in the study of metabolic pathways and the detection of metabolites in biological systems . It is also employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals .
N-cyclohexylcyclohexanamine is utilized in the synthesis of various organic compounds, including pharmaceuticals and polymers. It serves as a building block for the preparation of complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-bromobenzoic acid involves its participation in oxidation-reduction reactions and nucleophilic substitutions. The bromine atom’s electron-withdrawing nature influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.
N-cyclohexylcyclohexanamine acts as a nucleophile in acylation and alkylation reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds with electrophiles.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: Similar structure with a chlorine atom instead of bromine.
4-Methoxybenzoic Acid: Contains a methoxy group instead of a bromine atom.
N-Cyclohexylmethylamine: Similar amine structure with a methyl group instead of a second cyclohexyl group.
Uniqueness
4-Bromobenzoic acid’s bromine substitution provides unique reactivity compared to other halogenated benzoic acids, making it valuable in specific synthetic applications. N-cyclohexylcyclohexanamine’s dual cyclohexyl groups offer steric hindrance and stability, distinguishing it from other secondary amines.
Properties
CAS No. |
817177-04-1 |
|---|---|
Molecular Formula |
C19H28BrNO2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-bromobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI Key |
JDQBNZUWNAITAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC=C1C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
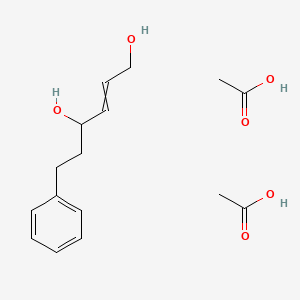
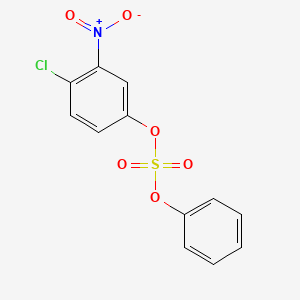

![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
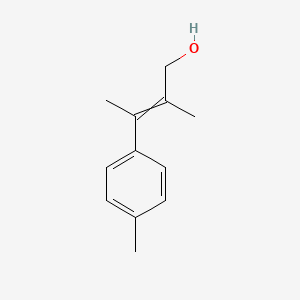
![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)
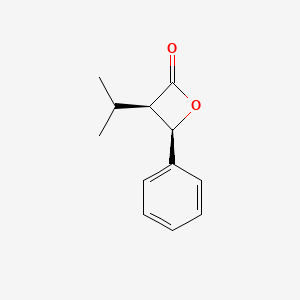

![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
